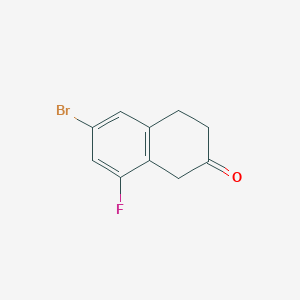
6-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones It is characterized by the presence of bromine and fluorine atoms attached to the naphthalenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one typically involves the bromination and fluorination of a naphthalenone precursor. One common method is to start with 3,4-dihydronaphthalen-2(1H)-one and introduce the bromine and fluorine atoms through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of bromine or a brominating agent, such as N-bromosuccinimide, and a fluorinating agent, such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenones, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
6-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It can serve as a probe for studying biological processes involving brominated and fluorinated aromatic compounds.
Mécanisme D'action
The mechanism of action of 6-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-naphthol: Similar in structure but lacks the fluorine atom.
8-Fluoro-2-naphthol: Similar in structure but lacks the bromine atom.
3-Bromo-8-fluoro-4-hydroxyquinoline: Contains both bromine and fluorine but has a different core structure.
Uniqueness
6-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one is unique due to the specific positioning of the bromine and fluorine atoms on the naphthalenone core. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H8BrFO |
|---|---|
Poids moléculaire |
243.07 g/mol |
Nom IUPAC |
6-bromo-8-fluoro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8BrFO/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4H,1-2,5H2 |
Clé InChI |
KFKYEDUAKNYYQI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1=O)C(=CC(=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12289295.png)

![1-[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione](/img/structure/B12289297.png)

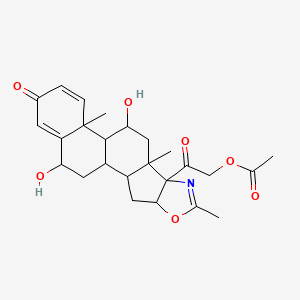
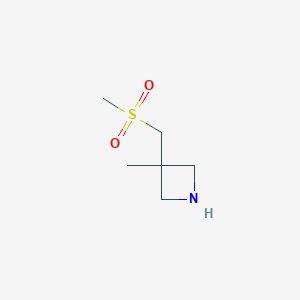

![[4-[(3-Propyloxiran-2-yl)methoxy]phenyl] 4-decoxybenzoate](/img/structure/B12289337.png)
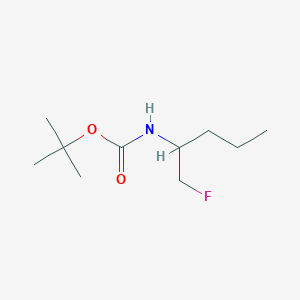

![(2,2-Dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate](/img/structure/B12289343.png)
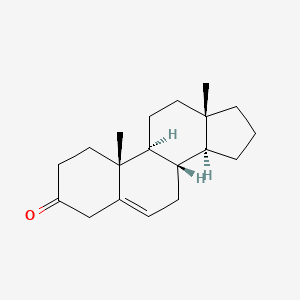
![3-[4-[bis(dimethylaminooxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12289353.png)
